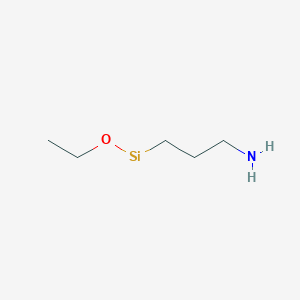

Aminopropylethoxysilane

Description

Structure

2D Structure

Properties

Molecular Formula |

C5H13NOSi |

|---|---|

Molecular Weight |

131.25 g/mol |

InChI |

InChI=1S/C5H13NOSi/c1-2-7-8-5-3-4-6/h2-6H2,1H3 |

InChI Key |

PNOQXNISYJPDRP-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si]CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies of Aminopropylethoxysilane

Fundamental Hydrolysis and Condensation Mechanisms of Ethoxysilane (B94302) Groups

The surface chemistry of aminopropylethoxysilane is primarily dictated by the reactivity of its ethoxysilane groups. The process of forming a stable siloxane network on a substrate involves two key reactions: hydrolysis and condensation. unm.edu

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of this compound undergo hydrolysis to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. researchgate.net This reaction is often catalyzed by acids or bases. The presence of a controlled amount of water is crucial; an optimal water-to-silane ratio is necessary to initiate the hydrolysis reaction effectively. researchgate.netnih.gov The reaction can be represented as follows:

(CH3CH2O)3Si(CH2)3NH2 + 3H2O → (HO)3Si(CH2)3NH2 + 3CH3CH2OH

The rate of hydrolysis is influenced by factors such as pH, water concentration, and the solvent used. researchgate.netbohrium.com Studies have shown that the hydrolysis reaction is faster with increasing water and acid concentrations. researchgate.net Complete hydrolysis occurs when three moles of water are available for every mole of this compound. researchgate.net

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. This can occur in two ways:

Intermolecular Condensation: Silanol groups from two different this compound molecules can react to form a siloxane bond (Si-O-Si), releasing a molecule of water. This process leads to the formation of oligomers and eventually a polymeric network. researchgate.net

Surface Condensation: A silanol group on a hydrolyzed this compound molecule can react with a hydroxyl group (-OH) present on the surface of a substrate (like silicon oxide), forming a covalent siloxane bond that anchors the molecule to the surface. nih.gov

These condensation reactions are what ultimately lead to the formation of a stable, cross-linked film on the substrate. researchgate.net However, the steric hindrance from the aminopropyl group can prevent the formation of highly connected, cross-linked structures, often resulting in more linear chains. researchgate.net

Grafting Techniques for Surface Functionalization

The process of covalently attaching this compound molecules to a surface is known as grafting or silanization. The goal is often to create a uniform, stable monolayer, which is crucial for many advanced applications. nih.govresearchgate.net The two primary methods for achieving this are solution-phase grafting and vapor-phase deposition.

Solution-phase deposition is a widely used and relatively simple method for surface functionalization with this compound. mdpi.com The general procedure involves immersing a substrate into a solution containing the silane (B1218182) dissolved in an appropriate solvent. chemicalbook.com

The process typically includes the following steps:

Surface Preparation: The substrate is thoroughly cleaned to remove contaminants and then often treated with an acid or plasma to increase the density of surface hydroxyl groups, which are the reactive sites for silane grafting. chemicalbook.com

Immersion: The cleaned substrate is immersed in a solution of this compound. Anhydrous solvents like toluene (B28343) are commonly used to prevent uncontrolled polymerization of the silane in the solution before it can react with the surface. nih.gov

Incubation: The substrate is left in the solution for a specific duration and at a controlled temperature to allow for the grafting reaction to occur.

Rinsing and Curing: After incubation, the substrate is rinsed with a solvent to remove any non-covalently bonded (physisorbed) molecules. A subsequent heating or curing step is often employed to promote further cross-linking and stabilize the grafted layer. chemicalbook.com

While straightforward, achieving a true monolayer via solution-phase methods can be challenging due to the potential for multilayer formation and aggregation of silane molecules in the solution. mdpi.com

Vapor-phase deposition offers a higher degree of control over the silanization process compared to solution-phase methods. nih.gov This technique involves exposing the substrate to this compound in its vapor form within a controlled environment, such as a vacuum chamber. chemicalbook.com

Key methodologies include:

Chemical Vapor Deposition (CVD): In a CVD process, the this compound is heated to generate a vapor, which is then introduced into a reaction chamber containing the substrate. The deposition parameters, such as temperature, pressure, and reaction time, can be precisely controlled to achieve a uniform and repeatable monolayer. nih.gov

Molecular Layer Deposition (MLD): MLD is a more advanced technique that allows for atomic-level control over the film growth, enabling the deposition of highly conformal and uniform thin films. nih.gov

The primary advantage of vapor-phase deposition is the elimination of solvents, which minimizes the risk of uncontrolled polymerization and surface contamination. nih.gov The controlled introduction of water vapor can also be used to precisely manage the hydrolysis and condensation reactions on the substrate surface. nih.gov

The success of this compound grafting, in terms of layer thickness, uniformity, and stability, is highly dependent on several key reaction parameters.

In solution-phase grafting, the choice of solvent plays a critical role in the outcome of the functionalization. Anhydrous solvents are generally preferred to control the hydrolysis and subsequent polymerization of this compound in the bulk solution. nih.gov

Toluene: Toluene is a common anhydrous solvent used for this compound deposition. Studies have shown that using a 0.1% solution of this compound in toluene at 70°C can produce densely packed layers. nih.gov

Ethanol: When ethanol is used as a solvent, even in anhydrous conditions, it can lead to the formation of multilayers. For instance, a 5% this compound solution in anhydrous ethanol resulted in a significantly higher presence of nitrogen and carbon on a silicon substrate compared to a deposition in toluene, indicating a thicker film. nih.gov

Mixed Media: The grafting of this compound onto cellulose (B213188) nanofibrils was found to be more effective in mixed solvent systems compared to pure water or ethanol, suggesting that the solvent composition can be tailored to enhance grafting efficiency on specific substrates. mdpi.com

The solvent can influence the grafting process by affecting the solubility of the silane, the rate of hydrolysis, and the interaction of the silane with the substrate surface. mdpi.com

| Solvent | This compound Concentration | Substrate | Key Finding |

| Toluene | 0.1% | SiO2 | Densely packed propyl chains were formed at 70°C. nih.gov |

| Anhydrous Ethanol | 5% | Si | Resulted in more than one monolayer of this compound. nih.gov |

| Toluene | 100 mM | TiO2 | Deposition reached saturation after 1-2 hours. mdpi.com |

| Mixed Media (Water/Ethanol) | Varied | Cellulose Nanofibrils | Silane grafting was more effective than in pure water or ethanol. mdpi.com |

The concentration of this compound in the deposition solution is a direct factor influencing the thickness and morphology of the resulting layer.

Higher concentrations of this compound generally lead to the formation of thicker, multilayered films. mdpi.comnih.gov This is attributed to increased polymerization and agglomeration of silane molecules both in the solution and on the surface. mdpi.com Conversely, lower concentrations are more conducive to the formation of a monolayer. For example, studies have shown that lower concentrations (0.01-10 mM) with longer incubation times (>8 hours) can result in an optimal and stable monolayer coverage. nih.gov

Research on silicon nitride surfaces has demonstrated a direct correlation between the thickness of the this compound layer and the concentration of the silane solution, as well as the reaction time. nih.gov This highlights the importance of optimizing both concentration and time to achieve the desired surface modification.

| This compound Concentration | Reaction Time | Substrate | Resulting Layer Characteristics |

| >2% | Not specified | Oxide Surface | Tends to form a thick multilayer. mdpi.com |

| 0.1% | < 1 hour | SiO2 | Produced 2-2.5 layers of this compound. nih.gov |

| 100 mM | 10 hours | TiO2 | The surface was completely covered with multilayers. mdpi.com |

| 0.1% - 10% | 15 - 120 min | Si3N4 | Layer thickness was directly correlated to concentration and time. nih.gov |

Influence of Reaction Parameters on Grafting Efficiency and Layer Morphology

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is a critical factor in controlling the structure and properties of materials derived from this compound. Studies have shown that variations in these parameters significantly influence the deposition process, film thickness, and hydrolytic stability of the resulting silane layers.

Longer deposition times and higher temperatures generally lead to the formation of thicker and rougher films. acs.org For instance, research on the deposition of aminopropylsilane (B1237648) (APS) from toluene solutions demonstrated that increasing the deposition time and temperature (from 25 to 70 °C) resulted in films with thicknesses ranging from 10 to 20 nm. acs.org Conversely, higher temperatures can also lead to the deposition of less total silane, but result in structures that are more uniform and hydrolytically stable. nih.gov In one study, increasing the deposition temperature from 70 °C to 90 °C over a 24-hour period led to a decrease in monolayer thickness from 0.6 to 0.5 nm. nih.gov

The effect of temperature is also crucial during the drying or curing phase, which follows the initial deposition. Post-deposition heat treatment influences the degree of covalent bonding with the substrate and the cross-linking within the silane film. surrey.ac.uk Analyses of aminopropyltriethoxysilane films on aluminum substrates dried at temperatures ranging from room temperature to 120°C showed that film thickness decreased with temperature, and significant changes in silicon bonding occurred above 50°C. surrey.ac.uk High-temperature treatments, such as at 220°C for grafting onto kaolinite, have been shown to be advantageous for forming a well-ordered monolayer structure by promoting the grafting of APTES molecules onto the surface hydroxyl groups. researchgate.net

The interplay between temperature and time is crucial for achieving desired material properties. For example, in the synthesis of certain copolymers, optimal results were achieved at a reaction temperature of 80°C for a duration of 2 hours. researchgate.net A statistical analysis of tetraethoxysilane (TEOS) and this compound (APTES) copolymerization found that polymerization temperature was a statistically significant factor influencing the surface charge of the resulting particles. rsc.org

Below is a table summarizing the effects of temperature and reaction time on this compound deposition from various studies.

| Parameter | Conditions | Observed Effect | Source |

| Temperature & Time | 25 to 70 °C, extended time | Thicker (10–20 nm) and rougher films | acs.org |

| Temperature | 70 °C vs. 90 °C (24h) | Film thickness decreased from 0.6 to 0.5 nm at higher temperature | nih.gov |

| Drying Temperature | Room Temp to 120 °C | Film thickness decreases; silicon bonding changes above 50 °C | surrey.ac.uk |

| Grafting Temperature | 175 to 220 °C | High temperature (220 °C) promoted a cross-linked monolayer structure | researchgate.net |

| Reaction Temperature & Time | 80 °C, 2 h | Optimal conditions for a specific copolymer synthesis | researchgate.net |

Sol-Gel Synthesis Approaches Involving this compound

The sol-gel process is a widely used wet-chemical technique for fabricating materials, involving the evolution of a colloidal solution (sol) into a gel-like network. wikipedia.org this compound is a key precursor in many sol-gel syntheses due to its dual functionality, enabling both network formation and surface functionalization.

Co-hydrolysis and Co-condensation with Tetraethoxysilane

A common approach in sol-gel synthesis is the co-polycondensation of this compound (APTES) with tetraethoxysilane (TEOS). iaea.org This process involves the simultaneous hydrolysis and condensation of the two silane precursors to form an amino-functionalized silica (B1680970) network. researchgate.net The resulting materials are organic-inorganic hybrids, combining the properties of the silica matrix with the functionality of the aminopropyl groups.

The ratio of APTES to TEOS is a critical parameter that controls the size, morphology, and properties of the resulting nanoparticles. elsevierpure.commdpi.com For example, in the synthesis of amino-modified silica nanoparticles, a low APTES/TEOS ratio (0.1) resulted in nearly independent spherical particles of 300-400 nm. researchgate.netelsevierpure.com Increasing this ratio to 1.0 or 2.0 led to the formation of smaller, more agglomerated spheres (~250 nm and ~150 nm, respectively). researchgate.netelsevierpure.com This suggests that a higher content of APTES produces more numerous but finer nanoparticles. mdpi.com The amino group of APTES not only gets incorporated into the silica structure but also plays a catalytic role in the hydrolysis and condensation of both silane precursors. researchgate.netelsevierpure.com

Single-Step Sol-Gel Processes

Single-step, or "one-pot," sol-gel processes offer a streamlined and efficient method for producing amino-functionalized silica materials. elsevierpure.com In this approach, all reagents, including the silica precursor (TEOS), the functional silane (APTES), solvent, and water, are mixed together simultaneously. mdpi.comresearchgate.net This method avoids the multiple steps often required for nanoparticle synthesis and subsequent functionalization. mdpi.com

The "solvent-free one-pot" process is a particularly advantageous variation, minimizing environmental and economic impacts by avoiding the use of large quantities of solvents. mdpi.com These single-step syntheses can be performed under mild conditions and are capable of producing amino-functionalized silica nanoparticles directly from a mixture of precursors. elsevierpure.comnih.gov This approach has been successfully used to create uniformly distributed silica/epoxy nanocomposites and other hybrid materials. mdpi.com

Role of this compound as a Self-Catalyst in Sol-Gel Polymerization

A key feature of this compound in sol-gel chemistry is its ability to act as a self-catalyst. researchgate.net The amine moiety on the propyl chain can catalyze the hydrolysis and condensation of silane precursors, eliminating the need for traditional external acid or base catalysts like ammonia (B1221849). rsc.orgresearchgate.net This dual role as both a functional monomer and a catalyst is highly beneficial, particularly in applications like molecular imprinting, where conventional catalysts could interfere with the template-monomer interactions. rsc.org

In systems containing both APTES and TEOS, APTES has been shown to catalyze the sol-gel reactions of both silanes. researchgate.netelsevierpure.com This self-catalytic behavior is attributed to the basic nature of the amino group, which promotes the polycondensation reactions. iaea.orgrsc.org This property has been exploited to produce silica aerogels and other silica-based materials without the addition of external catalysts. rsc.org The process is considered a self-catalyzed sol-gel system where APTES functions as both a reactant and the catalyst. researchgate.net

Self-Assembly Processes for Controlled this compound Architectures

Self-assembly is a powerful strategy for creating highly ordered molecular structures on surfaces. This compound is frequently used in these processes to form well-defined layers that can alter the properties of a substrate or serve as a foundation for further functionalization.

Formation of Self-Assembled Monolayers (SAMs)

This compound is widely used to form self-assembled monolayers (SAMs) on various oxide-containing surfaces, such as silicon, glass, and titanium. digitellinc.commdpi.com The formation of an APTES SAM is a silanization process that typically involves four key steps:

Hydrolysis: The ethoxy groups on the silicon atom react with trace amounts of water to form reactive silanol (Si-OH) groups. mdpi.com

Condensation: The silanol groups can condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can condense with each other, forming a cross-linked siloxane (Si-O-Si) network. mdpi.com

Hydrogen Bond Formation: Before covalent bonding, the silanol groups form hydrogen bonds with the hydroxylated surface. mdpi.com

Drying/Curing: A final heating or drying step is often used to promote the formation of covalent bonds and remove physically adsorbed molecules. mdpi.com

The quality, thickness, and ordering of the resulting APTES layer are highly dependent on deposition conditions, including the solvent, silane concentration, water content, temperature, and deposition time. nih.govmdpi.com For instance, deposition from anhydrous solvents like toluene can lead to the formation of multilayers, whereas deposition from aqueous solutions tends to produce more stable monolayers. acs.orgmdpi.com The resulting SAM presents terminal amine groups to the environment, creating a chemically reactive surface that can be used for a wide range of applications, from immobilizing biomolecules to serving as an adhesion promoter. acs.org

Multilayered Thin Film Deposition

The creation of multilayered thin films using this compound (APTES) is a versatile strategy for engineering surfaces with tailored properties. These films are constructed through sequential adsorption steps, often employing layer-by-layer (LbL) assembly techniques. The LbL approach leverages complementary interactions, such as electrostatic forces, to build highly organized nano-architectures. rsc.orgscispace.com

The deposition process can be performed using either solution-phase or vapor-phase methods. nih.govresearchgate.net

Solution-Phase Deposition : This method involves immersing a substrate into a dilute solution of APTES, typically dissolved in an anhydrous solvent like toluene or ethanol. mdpi.com While effective, this technique can be sensitive to ambient humidity and reagent purity, which may lead to the formation of non-homogenous, multilayered polymer networks rather than ordered films. researchgate.netnih.gov

Vapor-Phase Deposition : In this method, substrates are exposed to APTES vapor in a controlled environment, often at elevated temperatures. researchgate.net Vapor deposition generally produces more uniform and smoother films and is less sensitive to environmental variables, offering better reproducibility. researchgate.netnih.gov

Regardless of the method, the resulting APTES films can evolve from a sparse, monolayer-like structure to a denser multilayer when deposition times are extended. Research has shown that the density of these multilayered films can be quite high, which in turn can limit the accessibility and reactivity of the amine functional groups embedded within the film's internal structure. researchgate.net The LbL technique allows for the creation of films with precisely controlled composition and functionality, making it a powerful tool for applications in biomaterials and tissue engineering. rsc.org

Post-Synthetic Chemical Modifications of this compound Amine Groups

The terminal primary amine (-NH₂) group of a deposited APTES layer serves as a versatile chemical handle for subsequent functionalization. This allows for the covalent attachment of a wide array of molecules, enabling the precise tuning of surface properties for specific applications.

The surface charge of an APTES-functionalized substrate, which is typically positive at neutral pH due to the protonation of the amine groups, can be systematically altered through chemical modification. Two common strategies are acetylation and carboxylation.

Acetylation : This process converts the primary amine groups into neutral amide groups. It is often achieved by reacting the APTES-modified surface with reagents like acetic anhydride (B1165640). mdpi.com This modification neutralizes the positive surface charge, which can be useful for reducing non-specific binding of negatively charged molecules.

Carboxylation : To introduce a negative charge, the amine groups can be carboxylated. A widely used method involves reacting the surface with succinic anhydride. nih.govresearchgate.net The anhydride ring opens upon reaction with the primary amine, forming an amide bond and leaving a terminal carboxylic acid group (-COOH). nih.govresearchgate.net This imparts a negative charge to the surface at pH values above the pKa of the carboxyl group, which has been determined to be approximately 4.37–5.7. nih.gov This charge reversal is a powerful tool for controlling the electrostatic interaction of biomacromolecules like proteins and DNA with the surface. nih.gov

The amine groups on APTES-functionalized surfaces are widely exploited for the covalent immobilization of biomolecules, a process known as bioconjugation. nih.gov This is a critical step in the development of biosensors, microarrays, and other biomedical devices. Common strategies include:

Glutaraldehyde Crosslinking : Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines. One aldehyde group reacts with the surface amine of APTES, leaving the other aldehyde group free to form an imine bond with an amine group on a target biomolecule, such as a lysine (B10760008) residue on a protein.

Carbodiimide Chemistry : For surfaces that have been carboxylated (as described in 2.5.1), reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) can be used. This chemistry activates the surface carboxyl groups to form a stable NHS-ester, which then readily reacts with primary amines on biomolecules to form a stable amide bond.

Isothiocyanate Linkers : Linkers containing an isothiocyanate group (-NCS) can be used to react with the APTES amine, creating a surface that is reactive toward other functional groups for subsequent biomolecule attachment. researchgate.net

These strategies allow for the stable, covalent attachment of capture probes and other bioactive molecules, which is fundamental to the performance of many bioanalytical technologies. mdpi.com

Comparative Analysis of this compound with Other Silane Precursors

This compound (APTES) is one of many organosilanes used for surface modification, each with distinct properties. Its performance is often compared against other silanes, such as (3-Aminopropyl)trimethoxysilane (APTMS) and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), to select the optimal precursor for a given application. mdpi.comnih.gov

The primary difference between APTES and APTMS lies in their hydrolyzable groups: ethoxy (-OCH₂CH₃) for APTES and methoxy (B1213986) (-OCH₃) for APTMS. While both form amine-terminated surfaces, their reaction kinetics and the stability of the resulting siloxane networks can differ. However, studies have shown that both APTES and APTMS, which possess primary amine groups, tend to form layers that are less hydrolytically stable compared to silanes with secondary amines. nih.gov The primary amine can catalyze the hydrolysis of the siloxane bonds, leading to layer degradation over time, particularly in aqueous environments. nih.govacs.org Vapor-deposited APTMS has been shown to generate surface modifications of slightly higher stability over a 24-hour period compared to vapor-deposited APTES. rsc.org

A comparison with MPTMS highlights the difference in the terminal functional group: a primary amine for APTES versus a thiol/mercaptan group (-SH) for MPTMS. nih.gov This fundamental difference dictates their subsequent reactivity and applications. The amine group of APTES is nucleophilic and basic, making it suitable for reactions with aldehydes, carboxylic acids (via activation), and isothiocyanates. nih.gov In contrast, the thiol group of MPTMS is particularly useful for binding to noble metal surfaces, such as gold, and for participating in thiol-ene "click" chemistry reactions. nih.gov The choice between APTES and MPTMS is therefore driven entirely by the desired surface chemistry and the nature of the molecule to be immobilized. nih.gov

The number of hydrolyzable alkoxy groups also plays a critical role. Trifunctional silanes like APTES and APTMS can form extensively cross-linked, albeit sometimes disordered, multilayer networks. researchgate.net In contrast, monofunctional silanes like 3-aminopropyldimethylethoxysilane (APDMES) can only form a single covalent bond with the surface and cannot polymerize laterally, often resulting in more defined monolayers. researchgate.net

| Silane Precursor | Chemical Formula | Functional Group | Hydrolyzable Groups | Key Characteristics & Applications | Relative Hydrolytic Stability |

|---|---|---|---|---|---|

| This compound (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | Amine (-NH₂) | 3 Ethoxy | General-purpose amine functionalization for bioconjugation, surface charge modification. Prone to multilayer formation. mdpi.com | Moderate; primary amine can catalyze hydrolysis. nih.gov |

| (3-Aminopropyl)trimethoxysilane (APTMS) | H₂N(CH₂)₃Si(OCH₃)₃ | Amine (-NH₂) | 3 Methoxy | Similar to APTES; methoxy groups are more reactive but can be less stable. Vapor deposition may offer slightly higher stability than APTES. rsc.org | Moderate; similar instability mechanism to APTES. nih.gov |

| (3-mercaptopropyl)trimethoxysilane (MPTMS) | HS(CH₂)₃Si(OCH₃)₃ | Thiol (-SH) | 3 Methoxy | Used for binding to noble metal (e.g., gold) surfaces and thiol-ene reactions. nih.govnih.gov | Generally considered stable once bound to a surface. |

| 3-aminopropyldimethylethoxysilane (APDMES) | H₂N(CH₂)₃Si(CH₃)₂(OC₂H₅) | Amine (-NH₂) | 1 Ethoxy | Monofunctional; less prone to polymerization, often used to create more defined monolayers. researchgate.net | Stability varies; dependent on single bond to surface. |

Interfacial Chemistry and Bonding Mechanisms of Aminopropylethoxysilane Systems

Fundamental Principles of Silane (B1218182) Coupling Agent Action

Aminopropylethoxysilane, a prominent member of the organosilane family, functions as a molecular bridge, chemically bonding to both inorganic substrates and organic polymers. nbinno.com Its characteristic bifunctional nature is central to its operation. nbinno.com The molecule possesses an aminopropyl group, which is an organofunctional moiety, and three hydrolyzable ethoxy groups attached to a silicon atom. nbinno.com

The process of creating a durable interfacial layer typically involves a two-step mechanism:

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). nbinno.com

Condensation: These silanol groups can then react in two critical ways:

They can form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl groups (-OH) present on the surface of inorganic materials like silica (B1680970), glass, and metal oxides. nbinno.com

They can also condense with each other, forming a cross-linked polysiloxane network. nih.gov

Covalent Bond Formation at Inorganic Substrate Interfaces

The formation of strong, durable covalent bonds at the interface between this compound and inorganic substrates is fundamental to its role as a coupling agent. This process is primarily driven by the reaction of its hydrolyzed silanol groups with the substrate surface and the subsequent formation of a robust siloxane network.

The surfaces of many inorganic materials, including silica, alumina, and various metal oxides, are characterized by the presence of hydroxyl (-OH) groups. nih.gov These surface hydroxyls are the primary reaction sites for the silanol groups of hydrolyzed this compound. nbinno.comnih.gov The condensation reaction between the silane's Si-OH groups and the substrate's M-OH (where M can be Si, Al, etc.) groups results in the formation of stable, covalent M-O-Si bonds, effectively anchoring the silane molecule to the inorganic surface. nbinno.comnih.gov

The density and accessibility of these surface hydroxyl groups are critical factors that influence the quality and density of the resulting silane layer. researchgate.net A high concentration of surface hydroxyls promotes the formation of a well-bonded monolayer. researchgate.net Conversely, a lack of sufficient surface hydroxyls can lead to incomplete coverage and clustering of the silane molecules on the surface. researchgate.net Surface pretreatment methods, such as plasma treatment or chemical etching, are often employed to increase the concentration of hydroxyl groups and thus enhance the efficiency of the silanization process. nih.gov

In addition to reacting with the substrate, the silanol groups of adjacent this compound molecules can undergo condensation reactions with each other. nih.gov This process leads to the formation of a cross-linked siloxane (Si-O-Si) polymer network at the interface. nih.govmdpi.com This network contributes significantly to the mechanical strength and thermal stability of the interfacial layer. nih.gov

The extent of this cross-linking can be influenced by various factors, including the concentration of the silane, the amount of available water, and the curing conditions (temperature and time). nih.gov In some applications, additional cross-linking agents, such as glutaraldehyde, can be introduced to react with the amino groups of the silane, creating an even more complex and robust three-dimensional network. mdpi.com This enhanced cross-linking can further improve the adhesion and hydrophobic properties of the resulting coating. mdpi.com The formation of this stable, three-dimensional network is a key feature that distinguishes silane coupling agents and is crucial for the long-term performance of the composite material.

Non-Covalent Interactions at the Interface

Before the formation of covalent bonds, the initial adsorption of hydrolyzed this compound molecules onto a hydroxylated substrate surface is often mediated by hydrogen bonding. researchgate.netnii.ac.jp The silanol (Si-OH) groups of the silane can act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with the surface -OH groups. nii.ac.jpmdpi.com

Furthermore, the amino (-NH2) group of the silane molecule can also participate in hydrogen bonding, either with the surface hydroxyls or with the silanol groups of neighboring silane molecules. nih.govresearchgate.net This network of hydrogen bonds helps to organize the silane molecules at the interface, influencing their orientation and packing density before the final covalent bonds are formed during the curing process. researchgate.net

Electrostatic interactions can also contribute to the interfacial bonding, particularly when the surface and the silane molecule possess opposite charges. The amino group of this compound can become protonated (-NH3+) under certain pH conditions, imparting a positive charge to the molecule. nih.govresearchgate.net

Lewis Acid-Base and Brønsted Acid-Base Interactions

The chemical behavior of this compound at interfaces is significantly influenced by both Lewis and Brønsted acid-base interactions. A Lewis acid is defined as a species that can accept an electron pair, while a Lewis base is an electron-pair donor. libretexts.orgpressbooks.pub A Brønsted-Lowry acid is a proton (H+) donor, and a Brønsted-Lowry base is a proton acceptor. quora.com

In the context of this compound, the primary functional group responsible for its basic character is the terminal amine (-NH₂) group. This group contains a lone pair of electrons on the nitrogen atom, allowing it to act as a Lewis base by donating this electron pair to a Lewis acid. pressbooks.pub Simultaneously, the amine group can readily accept a proton, qualifying it as a Brønsted-Lowry base . quora.com

The acidic counterparts in these interactions are typically found on the substrate surface, such as silica or other metal oxides. The surface of silica, for example, is populated with silanol (Si-OH) groups. These silanol groups can act as Brønsted-Lowry acids , donating a proton to the amine group of the this compound molecule. This initial interaction is a form of physisorption, often preceding covalent bond formation. rsc.org Studies on the interaction of this compound with silica in dry conditions have characterized the reaction phase as involving 22% proton transfer, which is a direct consequence of these Brønsted acid-base interactions. researchgate.net

The silicon atom in the ethoxysilane (B94302) group can also exhibit Lewis acid character. It is electron-deficient and can accept electron pairs from Lewis bases, such as water molecules during hydrolysis or from surface hydroxyl groups. This interaction facilitates the subsequent condensation reactions that form stable siloxane (Si-O-Si) bonds with the substrate.

Intermolecular Interactions within this compound Layers

Once this compound molecules are adsorbed onto a surface, they form a thin layer where various intermolecular forces dictate the structure, density, and stability of the film. These non-covalent interactions are crucial for a comprehensive understanding of the system. mdpi.comnih.gov

The primary intermolecular interactions within these layers are hydrogen bonds. The amine groups (-NH₂) can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Computational studies have identified several types of hydrogen bond contacts that play a significant role:

Classical Hydrogen Bonds : N-H···N and N-H···O. mdpi.comnih.gov

Weaker Hydrogen Bonds : C-H···N and C-H···O. mdpi.comnih.gov

These interactions can occur between adjacent this compound molecules, leading to oligomerization and the formation of a cross-linked network. nii.ac.jp However, these same intermolecular forces, particularly the binding of amino groups, can also contribute to disorder within the self-assembled layers. bohrium.com

Computational spectroscopy, using Density Functional Theory (DFT) calculations, has proven to be a valuable tool for studying these interactions. Research shows that theoretical models that include multiple molecules (dimers and trimers) provide a more accurate description of the experimental spectra compared to monomer models. mdpi.comnih.govresearchgate.net This highlights the collective effect and importance of intermolecular forces in the assembled layer.

Interactive Table: Key Intermolecular Interactions in this compound Layers

| Type of Interaction | Donor Group | Acceptor Atom | Significance |

|---|---|---|---|

| Classical Hydrogen Bond | N-H (Amine) | N (Amine) | Contributes to lateral cross-linking and layer stability. |

| Classical Hydrogen Bond | N-H (Amine) | O (Silanol/Siloxane) | Mediates interaction between silane molecules and with the substrate. |

| Weak Hydrogen Bond | C-H (Alkyl Chain) | N (Amine) | Influences the orientation and packing of the alkyl chains. |

| Weak Hydrogen Bond | C-H (Alkyl Chain) | O (Silanol/Siloxane) | Adds to the overall stability and structure of the layer. |

Modeling of Reaction-Phase Interactions

Modeling the interactions of this compound during the reaction phase provides critical insights into the mechanism of surface modification. The process is generally understood to involve an initial, rapid adsorption of the silane onto the substrate, followed by slower chemical reactions that lead to covalent bonding. rsc.orgresearchgate.net

One model describes the interaction with silica as a two-step process:

Physisorption : The this compound molecule is instantly adsorbed onto the silica surface. This is primarily driven by hydrogen bonding between the amine functionality of the silane and the surface silanol groups. rsc.org

Condensation : Following adsorption, the ethoxy groups of the silane hydrolyze (if water is present) and then undergo condensation reactions with the surface silanols. This process forms stable siloxane (Si-O-Si) covalent bonds and releases ethanol (B145695). rsc.orgmdpi.com

Kinetic studies of the interaction between this compound and silica gel have identified a more detailed, three-step reaction process after the initial rapid adsorption. researchgate.netnii.ac.jp

Interactive Table: Kinetic Model of this compound Interaction with Silica Gel researchgate.net

| Reaction Step | Description | Observed Rate Constant (k_obs) |

|---|---|---|

| Initial Reaction | Fast condensation of one ethoxy group with a surface hydroxyl group. | 1.00 × 10⁻¹ s⁻¹ |

| Second Reaction | Slower reaction involving unreacted silane molecules incorporating into gaps and further condensation. | 6.91 × 10⁻³ s⁻¹ |

| Third Reaction | Much slower growth from an oligomer layer to a polymerized multilayer. | 4.20 × 10⁻⁴ s⁻¹ |

Modeling has also been used to determine the surface coverage or monolayer capacity. The structure of the resulting layer is dependent on the specific surface area and the degree of hydroxylation of the substrate. rsc.org

Interactive Table: Monolayer Capacity of this compound on Silica rsc.org

| Substrate Condition | Monolayer Capacity |

|---|---|

| Dehydrated Silica Gel | 1.02 mmol g⁻¹ |

| Dehydroxylated Silica Gel | 0.63 mmol g⁻¹ |

These models confirm that the reaction conditions, such as the presence of water, solvent type, and substrate pretreatment, are critical in controlling the structure and bonding of the resulting this compound layer. rsc.orgmdpi.com

Advanced Material Systems and Composites Incorporating Aminopropylethoxysilane

Polymer and Rubber Composites

In the realm of polymer and rubber composites, aminopropylethoxysilane is instrumental in enhancing the compatibility between the hydrophilic surfaces of inorganic fillers and the typically hydrophobic polymer matrix. This leads to substantial improvements in the mechanical, thermal, and dynamic properties of the composites.

Enhancement of Interfacial Adhesion and Dispersion in Polymer Matrices

The primary function of this compound in polymer composites is to improve the adhesion at the interface between the polymer matrix and inorganic reinforcements. mdpi.com The ethoxy groups of the silane (B1218182) hydrolyze to form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic fillers like glass fibers, silica (B1680970), or clay, forming covalent Si-O-filler bonds. mdpi.com The aminopropyl end of the silane molecule is then available to interact and react with the polymer matrix, forming a durable chemical link across the interface. mdpi.com This molecular bridge facilitates efficient stress transfer from the matrix to the reinforcement, which is crucial for improving the mechanical properties of the composite. mdpi.comnih.gov

Effective interfacial adhesion prevents delamination and enhances the dispersion of filler particles within the polymer matrix. researchgate.netethz.chresearchgate.net By modifying the surface of nanoparticles, silane coupling agents can improve their hydrophobicity, making them more compatible with the polymer and leading to a more homogeneous distribution. researchgate.net Research has demonstrated significant property enhancements through this mechanism. For instance, in polyethylene-clay nanocomposites, the use of a silane compatibilizer resulted in a more exfoliated-intercalated morphology and superior mechanical properties compared to composites with other compatibilizers. researchgate.net Similarly, treating glass fiber fabric with aminosilane-functionalized graphene oxide led to uniform dispersion and strong fiber/matrix adhesion in epoxy composites, improving interlaminar shear, flexural, and tensile strengths by 28%, 22%, and 19%, respectively. researchgate.net

Table 1: Effect of Aminosilane (B1250345) Treatment on Mechanical Properties of Polymer Composites

| Composite System | Property Measured | Improvement with Aminosilane |

|---|---|---|

| Polyethylene/Clay Nanocomposite researchgate.net | Young's Modulus | +35% |

| Polyethylene/Clay Nanocomposite researchgate.net | Tensile Strength | +18% |

| Glass Fiber/Epoxy Composite researchgate.net | Interlaminar Shear Strength | +28% |

| Glass Fiber/Epoxy Composite researchgate.net | Flexural Strength | +22% |

| Glass Fiber/Epoxy Composite researchgate.net | Tensile Strength | +19% |

Reinforcement of Elastomeric Systems and Vulcanizates

In the rubber industry, this compound is utilized to reinforce elastomeric systems, particularly those filled with silica. Silica is a desirable reinforcing filler but its hydrophilic surface leads to poor interaction with non-polar rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR), as well as filler-filler networking which increases viscosity. bohrium.com this compound acts as a coupling agent, improving the compatibility between the silica filler and the rubber matrix. bohrium.comresearchgate.net This leads to better filler dispersion and a stronger filler-rubber interface, which is critical for achieving high reinforcement. bohrium.com

The addition of 3-aminopropyltriethoxysilane (B1664141) (APTES) to vulcanized natural rubber has been shown to improve the interaction between the polymer filler and the vulcanized rubber. ajouronline.comresearchgate.net This results in enhanced mechanical properties, including increased tensile strength, elongation at break, and 100% modulus. ajouronline.comresearchgate.net Furthermore, studies on natural rubber/precipitated silica (NR/PSi) composites found that aminopropyltriethoxy silane (AS) decreased the minimum torque (viscosity) while increasing the maximum torque and the rate of vulcanization. researchgate.net This indicates both an improvement in processing and an enhancement in the final crosslink density of the vulcanizate. The integration of reinforcing fillers like silica-silane systems is also a key strategy for enhancing the strength and resilience of composites made from devulcanized, recycled rubber, making them suitable for reuse in a circular economy. mdpi.comnih.gov

Table 2: Influence of this compound (APTES) on Properties of Vulcanized Natural Rubber

| Property | Observation with APTES Addition | Reference |

|---|---|---|

| Tensile Strength | Increased | ajouronline.comresearchgate.net |

| Elongation at Break | Increased | ajouronline.comresearchgate.net |

| 100% Modulus | Increased | ajouronline.comresearchgate.net |

| Maximum Torque | Increased | researchgate.net |

| Rate of Vulcanization | Increased | researchgate.net |

| Bound Rubber | Increased | ajouronline.com |

Impact on Rheological and Crystallization Behavior of Composites

The introduction of this compound-modified fillers into polymer composites significantly influences their rheological and crystallization characteristics. The improved interaction between the filler and the polymer matrix leads to changes in the melt viscosity and the crystallization kinetics of the system.

Rheological studies on Polyamide 11 (PA11)/clay nanocomposites revealed that the incorporation of silane-grafted montmorillonites resulted in significant increases in the low-frequency complex viscosity, as well as storage and loss moduli. researchgate.net This behavior stems from the formation of a stronger polymer/filler network, which restricts polymer chain mobility. researchgate.net Similarly, in natural fiber-reinforced polypropylene (B1209903) composites, silane treatment of the fibers led to an increase in stabilization torque during melt mixing, indicating a rise in viscosity due to enhanced interactions between the fiber and the matrix. atlantis-press.com

This compound also acts as a nucleating agent, affecting the crystallization behavior of semicrystalline polymers. In a study on biobased polyamide 56 (PA56) composites, nano-SiO2 modified with APTES was found to enhance the crystallization behavior. researchgate.net The crystallization rate of the composite with modified nano-SiO2 increased by 135% compared to pure PA56, while the semi-crystallization time decreased by 24.4%. researchgate.net This indicates that the functionalized nanoparticles provide sites for heterogeneous nucleation, accelerating the crystallization process. mdpi.comresearchgate.net In PA6/TiO2 nanocomposite fibers, the presence of aminosilane-modified TiO2 resulted in a higher crystallization peak temperature, further confirming the role of the functionalized filler in promoting nucleation. mdpi.com

Table 3: Impact of this compound on Crystallization and Rheological Properties

| Composite System | Property | Change with this compound |

|---|---|---|

| Polyamide 11/Clay Nanocomposite researchgate.net | Low-Frequency Complex Viscosity | Significantly Increased |

| Polyamide 11/Clay Nanocomposite researchgate.net | Storage and Loss Moduli | Significantly Increased |

| Polypropylene/Natural Fiber Composite atlantis-press.com | Stabilization Torque | Increased |

| Polyamide 56/Nano-SiO2 Composite researchgate.net | Crystallization Rate | Increased by 135% |

| Polyamide 56/Nano-SiO2 Composite researchgate.net | Semi-crystallization Time | Decreased by 24.4% |

| Polyamide 6/TiO2 Nanocomposite Fiber mdpi.com | Crystallization Peak Temperature | Increased |

Application in Natural Fiber and Filler Reinforced Systems

The use of natural fibers and fillers as reinforcement in polymer composites is a growing trend due to their low cost, low density, and sustainability. mdpi.comdntb.gov.uawiley-vch.de However, a major challenge is the inherent incompatibility between the hydrophilic nature of lignocellulosic fibers and the hydrophobic character of most commodity polymers. nih.govdoi.org This poor compatibility leads to weak interfacial adhesion, moisture absorption, and ultimately, inferior mechanical properties. nih.govdoi.org

This compound is widely used as a surface treatment for natural fibers and fillers to address this issue. The silane treatment modifies the fiber surface, reducing its hydrophilicity and creating a compatible interface with the polymer matrix. researchgate.net This chemical modification improves interfacial bonding, allowing for effective stress transfer and leading to enhanced mechanical performance of the composite. researchgate.net Research on polypropylene (PP) composites reinforced with halloysite nanotubes showed that APTES modification significantly enhanced the tensile strength, Young's modulus, and flexural strength. nih.gov Another study found that surface modification of jute fibers with APTES boosted the mechanical properties and thermal stability of polylactic acid (PLA)-based composites. mdpi.com The treatment helps to create a strong interface between the components, which is critical for the performance of these sustainable materials. mdpi.com

Table 4: Effect of APTES Treatment on Mechanical Properties of Natural Fiber/Filler Composites

| Composite System | Reinforcement | Property Enhancement |

|---|---|---|

| Polypropylene (PP) nih.gov | Halloysite Nanotubes | Enhanced tensile strength, Young's modulus, and flexural strength |

| Polylactic Acid (PLA) mdpi.com | Jute Fibers | Boosted mechanical properties and thermal stability |

| Polypropylene/Coconut Fiber (PP/CF) researchgate.net | Coconut Fiber | Increased tensile strength |

Nanocomposites and Hybrid Materials

In the field of nanocomposites and hybrid materials, this compound is essential for the surface functionalization of nanoparticles. This modification is crucial for overcoming the strong tendency of nanoparticles to agglomerate and for ensuring their homogeneous dispersion within the polymer matrix, which is key to unlocking their unique properties.

This compound Functionalized Silica-Based Nanocomposites

Silica nanoparticles are frequently used to enhance the properties of polymers. However, their high surface energy and hydrophilic nature cause them to agglomerate in non-polar polymer matrices. Functionalizing the surface of nanosilica with this compound is a common and effective strategy to improve their dispersion and interfacial compatibility. researchgate.netmdpi.com The functionalization can be achieved through two primary methods: post-synthesis grafting of APTES onto existing silica nanoparticles or co-condensation, where APTES is added during the synthesis of the silica particles. d-nb.inforesearchgate.net

The grafting of APTES replaces the surface silanol (Si-OH) groups with amino-terminated functional groups. ijaet.orguns.ac.id This surface modification creates a strong covalent bond between the silica and the silane, while the amino groups can interact or bond with the polymer matrix, improving adhesion. mdpi.comijaet.org This enhanced compatibility leads to a very fine distribution of nanoparticles within the polymer, as demonstrated in silica-epoxy nanocomposites synthesized via a "solvent-free one-pot" method, which exhibited uniform dispersion and strong adhesion. mdpi.com The resulting nanocomposites often show significant improvements in mechanical and thermal properties. For example, polyurethane elastomer (PUE) nanocomposites reinforced with APTES-modified silica, titania, and alumina nanoparticles showed markedly improved tensile properties and thermal stability compared to those with unmodified nanoparticles. researchgate.net

Table 5: Properties of Polymer Nanocomposites with APTES-Functionalized Fillers

| Polymer Matrix | Nanofiller | Property Enhancement |

|---|---|---|

| Polyurethane Elastomer (PUE) researchgate.net | SiO2, TiO2, Al2O3 | Highest tensile characteristics, improved thermal stability |

| Epoxy Resin mdpi.com | In-situ generated Silica | Uniform dispersion, strong adhesion |

| Polyamide 6 (PA6) mdpi.com | TiO2 | Enhanced tenacity and orientation-driven stiffening |

Surface Modification of Functional Nanoparticles (e.g., Magnetite, Hydroxyapatite, Cellulose (B213188) Nanocrystals)

The surface modification of functional nanoparticles with this compound is a critical strategy for enhancing their dispersion, stability, and compatibility with various matrices, thereby unlocking their full potential in advanced material systems. This surface functionalization is particularly significant for nanoparticles such as magnetite, hydroxyapatite, and cellulose nanocrystals.

Magnetite Nanoparticles (Fe₃O₄):

The functionalization of magnetite nanoparticles with this compound is a widely researched area due to the potential applications of these magnetic nanoparticles in bioseparations and as precursors for multilayered core-shell nanocomposites. The process typically involves the condensation of this compound onto the surface of silica-coated magnetite nanoparticles, introducing amine groups that can serve as anchor points for further functionalization. acs.org The reaction conditions, including the solvent, temperature, and time, have a significant impact on the efficiency of the silanization process. acs.orgmdpi.com For instance, studies have shown that the best conditions for achieving a high density of amine groups on the outer surface of MnFe₂O₄@SiO₂ nanoparticles functionalized with APTES are a reaction temperature of 70°C and a reaction time of 90 minutes. nih.gov Characterization techniques such as Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and vibrating sample magnetometry (VSM) are used to confirm the successful surface modification. mdpi.comnih.gov The resulting aminosilane-modified magnetite nanoparticles exhibit superparamagnetic properties, good dispersion, and stability in aqueous fluids, with a maximized saturation magnetization. nih.govmdpi.com

Hydroxyapatite (HAp):

In the biomedical field, this compound is employed to modify the surface of nanohydroxyapatite, a key inorganic component of bone and teeth, to improve its properties for applications like implant coatings and drug delivery systems. mdpi.comvurup.sk The modification process involves covalently linking this compound to the nanohydroxyapatite surface (n-HA-APTS). mdpi.comresearchgate.net The amino groups introduced by this functionalization can be further reacted with molecules like acetic anhydride (B1165640) or succinic anhydride to create neutralized or negatively charged surfaces, respectively. mdpi.comresearchgate.netresearchgate.net This ability to control the surface charge of nanohydroxyapatite particles is crucial for their interaction with biological systems. researchgate.net Characterization using techniques such as FTIR, transmission electron microscopy (TEM), and zeta potential measurements confirms the successful functionalization and the resulting surface properties. researchgate.net Research has shown that while the amine-functionalized nanohydroxyapatite may exhibit slight toxicity, this can be eliminated by post-functionalization of the amine groups. mdpi.comresearchgate.net Importantly, the blood compatibility of the pristine nanohydroxyapatite particles is not significantly altered after this surface modification. mdpi.comresearchgate.net

Cellulose Nanocrystals (CNCs):

This compound is also utilized for the surface chemical functionalization of cellulose nanocrystals, which are renewable and biodegradable nanoparticles with applications in composite manufacturing and as nano-adsorbers. wikipedia.orgacs.org A direct and environmentally friendly method involves hydrolyzing this compound in water and then allowing it to adsorb onto the CNC surface through hydrogen bonds. Subsequently, a condensation reaction forms covalent Si-O-C bonds between the silane and the hydroxyl groups on the CNC surface. wikipedia.orgacs.orgresearchgate.net This silylation process does not significantly alter the dimensions or crystalline structure of the CNCs. wikipedia.org Characterization by techniques such as attenuated total reflection infrared (ATR-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and XPS confirms the successful grafting of this compound onto the CNCs. acs.org The resulting modified CNCs exhibit enhanced thermal stability. wikipedia.org

Table 1: Research Findings on Surface Modification of Functional Nanoparticles with this compound

| Nanoparticle | Modification Strategy | Key Findings | Characterization Techniques |

|---|---|---|---|

| Magnetite (Fe₃O₄/MnFe₂O₄) | Silanization of silica-coated nanoparticles. acs.orgmdpi.com | Optimized conditions (70°C, 90 min) for high amine group density. nih.gov Resulting nanoparticles are superparamagnetic with good aqueous dispersion. nih.govmdpi.com | FTIR, XPS, VSM, DLS, Zeta Potential. mdpi.comnih.gov |

| Hydroxyapatite (HAp) | Covalent linking of APTES to n-HA. mdpi.comresearchgate.net | Allows for tunable surface charge (positive, neutral, negative). researchgate.net Post-functionalization can eliminate slight toxicity. mdpi.comresearchgate.net | FTIR, TEM, ¹H NMR, XRD, ICP-AES, Zeta Potential. researchgate.netresearchgate.net |

| Cellulose Nanocrystals (CNCs) | Hydrolysis in water followed by condensation reaction. wikipedia.orgacs.orgresearchgate.net | Does not alter CNC dimensions or crystallinity. wikipedia.org Enhances thermal stability. wikipedia.org | ATR-IR, NMR, XPS, EDX, AFM. wikipedia.orgacs.org |

Design and Synthesis of Organic-Inorganic Hybrid Structures

This compound plays a pivotal role in the design and synthesis of organic-inorganic hybrid materials, acting as a versatile molecular bridge that connects organic and inorganic components at the nanoscale. nih.gov These hybrid structures benefit from the synergistic combination of the desirable properties of both constituent phases, such as the processability and functionality of organic polymers and the thermal and mechanical stability of inorganic materials. nih.gov

The synthesis of these hybrids often utilizes the sol-gel process, where this compound, along with other precursors like tetraethoxysilane (TEOS), undergoes hydrolysis and condensation reactions. researchgate.net The amino groups of this compound can be further functionalized, allowing for the incorporation of a wide range of organic molecules and polymers. researchgate.net

One notable approach involves the aza-Michael reaction of 3-aminopropyltriethoxysilane with acrylates to produce functionalized silanes. The subsequent hydrolytic homo-condensation of these silanes leads to the formation of siloxanes, which can form complexes with various metal salts and are capable of adsorbing metal ions from solutions. Furthermore, these functionalized silanes can undergo hetero-condensation with hydroxyl groups on the surfaces of materials like zeolites, silica gel, and glass, resulting in modified materials with enhanced sorption properties for heavy and noble metals.

Another example is the preparation of microcapsules with a 3-aminopropyltriethoxysilane (APTES)/alginate hybrid shell. In this method, conventional alginate-shelled capsules are introduced into an aqueous APTES solution, leading to the formation of a hybrid shell. The incorporation of APTES molecules into the alginate framework occurs via electrostatic interactions between the amino groups of APTES and the carboxyl groups of alginate, resulting in a dense and homogeneous shell structure. The reaction kinetics and the resulting capsule morphology are significantly influenced by the pH of the reaction solution.

The structure of these hybrid materials can be complex, with the aminopropyl groups potentially being present both inside primary silica particles and on their surface, forming a "brush-like" structure. researchgate.net As these primary particles agglomerate, the aminopropyl "brushes" can be situated between the particle surfaces, forming loose bridges or an inter-particle layer. researchgate.net

Table 2: Examples of Organic-Inorganic Hybrid Structures Synthesized with this compound

| Hybrid Structure | Synthesis Method | Key Features | Potential Applications |

|---|---|---|---|

| Functionalized Siloxanes | Aza-Michael reaction followed by hydrolytic homo-condensation. | Capable of complexing with metal salts and adsorbing metal ions. | Sorbents for heavy and noble metals in industrial and environmental applications. |

| Modified Zeolites, Silica Gel, and Glass | Hetero-condensation of functionalized silanes with surface hydroxyl groups. | Enhanced sorption capacity for noble metals like gold, rhodium, and palladium. | Catalysis, environmental remediation. |

| APTES/Alginate Hybrid Microcapsules | Gelling and sol-gel processes involving electrostatic interactions. | Dense and homogeneous shell structure with pH-dependent formation. | Controlled release, encapsulation. |

| Amino-modified Silica Nanoparticles | Stöber-like process with APTES and TEOS. researchgate.net | "Brush-like" structure of aminopropyl groups on and between silica particles. researchgate.net | Fillers in polymer composites, platforms for further functionalization. researchgate.net |

Surface Coatings and Thin Films

Adhesion Promotion in Industrial Coatings and Inks

This compound is a bifunctional organosilane that is widely utilized as an adhesion promoter in industrial coatings, inks, and adhesives. Its dual reactivity allows it to form strong chemical bonds with both inorganic substrates and organic polymers, effectively acting as a molecular bridge at the interface. This capability is crucial for enhancing the durability and performance of coatings on a variety of surfaces, including glass, metals, and fillers.

The mechanism of adhesion promotion involves the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds. The aminopropyl group at the other end of the molecule can then react or interact with the organic resin system of the coating or ink, creating a strong and durable bond.

In the context of flexographic water-based inks, the addition of this compound has been shown to significantly improve adhesion to non-absorbent packaging films such as biaxially oriented polypropylene (BOPP), polyethylene (PE), and polyethylene terephthalate (PET). Research indicates that an addition of 1.0%–1.5% this compound can lead to a substantial increase in bonding strength, with improvements of approximately 26% for PE, 35% for BOPP, and 102% for PET films. This improvement in adhesion is accompanied by an enhancement in print quality, including increased optical density and gloss. However, the optimal amount of the silane additive may vary depending on the specific film being printed.

The versatility of aminofunctional silanes makes them suitable for a wide range of resin systems, including epoxies, phenolics, melamines, nylons, PVC, acrylics, polyolefins, and polyurethanes. They are effective adhesion promoters for metal substrates like aluminum and steel, improving the resistance of coatings to moisture and corrosion.

Development of Functional Self-Assembled Monolayers for Surface Engineering

Self-assembled monolayers (SAMs) of this compound are widely employed in surface engineering to create functional surfaces with controlled chemical and physical properties. These monolayers are formed by the spontaneous organization of this compound molecules on a substrate, typically a material with surface hydroxyl groups like silicon dioxide or glass.

The formation of a high-quality SAM is dependent on the deposition method and subsequent treatment. Vapor-phase deposition is one method used to create reproducibly smooth and homogeneous amino-functionalized surfaces. Post-deposition treatment is crucial for the formation of a stable and well-ordered monolayer, as initially adsorbed molecules that are not covalently bound to the surface can be removed.

The resulting amino-terminated surfaces have a high density of reactive amino groups that can be used for the subsequent attachment of other molecules, making them valuable platforms for various applications, including biosensors and molecular electronics. The chemical reactivity of these surfaces can be confirmed through reactions with other molecules, such as the reaction between the amine terminal groups and thionyl chloride of Rhodamine-B dye, which can be visualized using fluorescence microscopy.

The surface wetting properties of this compound SAMs are a key characteristic. These surfaces exhibit nonideal wetting behavior, which is attributed to factors such as the formation of hydrogen bonds between water molecules and the surface amino groups, surface roughness, and the potential for water penetration into the monolayer. The contact angle of a water droplet on an this compound SAM can decrease over time, and a distinct contact angle hysteresis is often observed. For accurate characterization of the wettability of these surfaces, static advancing contact angles are considered to be the most stable and reliable measurement.

This compound Integration into Polydopamine Coatings

Polydopamine coatings are of significant interest due to their ability to adhere to a wide range of materials. However, the interaction between polydopamine and the substrate is often noncovalent. To enhance the durability and broaden the applications of these coatings, this compound can be incorporated into the polydopamine structure. This integration creates a hybrid coating that combines the adhesive properties of polydopamine with the covalent bonding capabilities of the silane.

The synthesis of these hybrid coatings can be achieved by co-polymerizing aminopropyltriethoxysilane and dopamine. These coatings can be deposited from a Tris buffer solution or by using an aqueous solution of this compound itself as the buffer. By varying the molar ratio of this compound to dopamine hydrochloride in the deposition solution, the composition of the resulting coating can be controlled over a broad range.

Characterization techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS), and Fourier transform infrared-attenuated total reflectance (FTIR-ATR) spectroscopy have been used to investigate the chemistry of these hybrid coatings, providing evidence for the covalent incorporation of this compound into the polydopamine structure.

In structural bonding applications, these hybrid surface treatments have shown significant improvements in bond durability compared to polydopamine alone. While polydopamine by itself may not always provide a benefit over a simple alkaline buffer treatment for bonding aluminum with an epoxy resin, the addition of this compound leads to enhanced performance, particularly at extended deposition times.

Membrane Technology for Gas Separation and Filtration

This compound is increasingly being utilized in membrane technology to enhance the performance of membranes for gas separation and filtration applications. Its ability to functionalize and modify membrane surfaces and structures leads to improved selectivity, permeability, and anti-fouling properties.

In the realm of gas separation, particularly for CO₂ capture, this compound is used to modify mesoporous silica membranes. The amine groups introduced by the silane have a strong affinity for CO₂, facilitating its transport through the membrane. This surface modification enhances the CO₂/N₂ selectivity. The transport mechanism is believed to involve the reaction of CO₂ with the surface amine groups to form a carbamate species, followed by surface "hopping" of the CO₂ molecules. While at ambient conditions the binding can be strong enough to inhibit CO₂ diffusion, at elevated temperatures, the CO₂ permeance increases, and selective transport is observed. This compound has also been used in the fabrication of hybrid organosilica membranes for gas separation, where it is co-polymerized with other precursors. mdpi.com

For filtration applications, such as oil/water separation and heavy metal removal, this compound is used to modify various membrane materials. For instance, halloysite nanotubes functionalized with this compound have been incorporated into polyvinylidene fluoride (PVDF) ultrafiltration membranes. wikipedia.org This modification leads to a more homogeneous dispersion of the nanotubes within the membrane matrix, resulting in higher pure water flux and improved anti-fouling properties. wikipedia.org Similarly, polyethersulfone (PES) membranes embedded with alumina nanoparticles modified with this compound have shown enhanced efficiency in removing Cu(II) ions from water. nih.gov The modified nanoparticles increase the number of active sites for the adsorption of copper ions.

Furthermore, this compound has been used in the development of graphene oxide-based membranes for wastewater purification. researchgate.net By crosslinking graphene oxide with polydopamine and this compound, a membrane with high permeance and high rejection rates for dyes can be fabricated. researchgate.net The silane, as part of a branched crosslinking product, helps to tune the interlayer spacing of the graphene oxide sheets, leading to improved flux. researchgate.net

Table 3: Applications of this compound in Membrane Technology

| Application | Membrane Type | Role of this compound | Key Performance Improvements |

|---|---|---|---|

| CO₂/N₂ Separation | Mesoporous Silica | Surface functionalization with amine groups. | Enhanced CO₂/N₂ selectivity at elevated temperatures. |

| Gas Separation | Hybrid Organosilica | Co-polymerized with other silane precursors. mdpi.com | Tailored pore size and separation performance. mdpi.com |

| Oil/Water Separation | PVDF Ultrafiltration with modified Halloysite Nanotubes | Surface functionalization of nanotubes for better dispersion. wikipedia.org | Higher pure water flux and improved anti-fouling properties. wikipedia.org |

| Heavy Metal (Cu(II)) Removal | PES with modified Alumina Nanoparticles | Modification of nanoparticles to increase active adsorption sites. nih.gov | Increased adsorption capacity for Cu(II) ions. |

| Wastewater Purification | Graphene Oxide | Crosslinking agent to tune interlayer spacing. researchgate.net | High flux and high rejection of dyes. researchgate.net |

Fabrication of Molecularly Imprinted Polymers (MIPs) with this compound

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. This compound, and more commonly its triethoxy variant, 3-Aminopropyltriethoxysilane (APTES), plays a crucial role as a functional monomer in the fabrication of silica-based MIPs. nih.gov The primary amine (-NH2) group on the propyl chain is instrumental in forming non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with the template molecule during the pre-polymerization stage.

A novel and efficient strategy in the synthesis of silica-based MIPs involves using APTES in a dual capacity: as both a functional monomer and a catalyst for the sol-gel polymerization process. researchgate.net This approach eliminates the need for conventional basic catalysts, such as ammonia (B1221849) or sodium hydroxide, which can interfere with the crucial interactions between the functional monomer and the template, thereby compromising the integrity and selectivity of the imprinted sites. nih.govnih.gov

The fabrication process typically involves the following steps:

Pre-polymerization Complex Formation: The template molecule and this compound are dissolved in a porogenic solvent, allowing for the formation of a stable complex through interactions between the template and the amine functional groups.

Polymerization: A cross-linking agent, commonly tetraethoxysilane (TEOS), is introduced to the mixture. The this compound itself catalyzes the hydrolysis and condensation of the silane precursors, forming a rigid three-dimensional silica network around the template-monomer complex. researchgate.netnih.gov

Template Removal: After polymerization, the template molecule is extracted from the polymer matrix using a suitable solvent, leaving behind precisely shaped cavities that are complementary to the template. nih.gov

These resulting MIPs exhibit high recognition capabilities and selectivity for the original template molecule. Research has demonstrated that MIPs synthesized using the self-catalytic property of APTES show significantly higher selectivity compared to those prepared with additional catalysts. nih.govresearchgate.net This method has been successfully employed to create MIPs for targeting acidic molecules like 1-naphthyl phosphate, and the strategy is extensible to other molecules, including biomolecules like phosphorylated peptides or proteins. nih.govnih.gov

| Parameter | Finding | Template Molecule | Cross-linker | Reference |

| Role of APTES | Functional Monomer & Catalyst | 1-Naphthyl Phosphate (NPA) | Tetraethoxysilane (TEOS) | nih.govnih.gov |

| Binding Capacity | ~320 µmol/g | 1-Naphthyl Phosphate (NPA) | Tetraethoxysilane (TEOS) | researchgate.net |

| Enrichment Factor | Can be enriched by 40 times | 1-Naphthyl Phosphate (NPA) | Tetraethoxysilane (TEOS) | nih.gov |

| Key Advantage | Eliminates detrimental effect of additional catalysts, leading to ultra-high recognition capability. | Not Applicable | Not Applicable | researchgate.net |

Materials for Environmental Adsorption and Catalysis

This compound is extensively used to functionalize the surfaces of various substrate materials, creating advanced composites for environmental remediation applications, particularly in adsorption and catalysis. The key to its effectiveness is the introduction of primary amine (-NH2) groups onto the material's surface, which serve as active sites for capturing pollutants. researchgate.net

Adsorption of Pollutants:

The process of functionalization, often referred to as silanization or grafting, involves reacting this compound with surface hydroxyl (-OH) groups present on materials like silica gel, zeolites, graphene oxide, and bentonite. echemcom.com This covalent attachment results in a robust adsorbent with enhanced affinity for specific contaminants.

Carbon Dioxide (CO₂) Capture: Amine-functionalized materials are promising adsorbents for post-combustion CO₂ capture. researchgate.net The basic amine groups on the surface exhibit a strong chemical affinity for the acidic CO₂ gas, leading to chemisorption. unical.it The performance of these adsorbents is influenced by the amine loading, support material structure, and operating conditions like temperature. oup.comdntb.gov.ua For instance, mesoporous silica KIT-6 grafted with APTES has demonstrated a CO₂ adsorption capacity of 2.23 mmol/g at 40 °C. dntb.gov.ua

Heavy Metal Removal: The amine groups act as effective chelating agents for various heavy metal ions in aqueous solutions. acs.org The lone pair of electrons on the nitrogen atom can form coordinate bonds with dissolved metal ions such as Lead (Pb(II)), Cadmium (Cd(II)), Nickel (Ni(II)), Copper (Cu(II)), Silver (Ag), Chromium (Cr), and Uranium (U(VI)). colab.wsresearchgate.netmdpi.com This functionalization significantly increases the adsorption capacity and efficiency of the base materials for wastewater treatment. Theoretical and experimental studies confirm that the addition of APTES modifiers to silica increases the adsorption strength and provides additional binding sites for heavy metal pollutants. acs.orgresearchgate.net

Catalysis:

Beyond adsorption, these functionalized materials can also serve as catalysts or catalyst supports. The anchored aminopropyl groups can act as basic catalytic sites or as tethers to immobilize more complex catalytic molecules. The porous structure of the support material allows for high surface area and accessibility of these active sites to reactants.

| Substrate Material | Pollutant | Adsorption Capacity | Optimal Conditions | Reference |

| Mesoporous Silica (KIT-6) | Carbon Dioxide (CO₂) | 2.23 mmol/g | 40 °C | dntb.gov.ua |

| Mesoporous Silica (SBA-15) | Carbon Dioxide (CO₂) | 1.19 mmol/g | 25 °C | oup.com |

| Graphene Oxide | Carbon Dioxide (CO₂) | Up to 179 mmol/g (N₂) | 15 bar | core.ac.uk |

| Nylon 66 Nanofibers | Silver (Ag) | 1946.91 mg/g | - | researchgate.net |

| Nylon 66 Nanofibers | Chromium (Cr) | 650.41 mg/g | - | researchgate.net |

| Magnetic Graphene Oxide | Lead (Pb(II)) | >100 mg/g | pH dependent | colab.wsscispace.com |

| Bentonite | Methylene Blue | 217.40 mg/g | - | echemcom.com |

| Porous Silica | Uranium (U(VI)) | 381.44 mg/g | pH = 6.5 | mdpi.com |

Computational and Theoretical Investigations of Aminopropylethoxysilane Systems

Molecular Dynamics (MD) Simulations for Structural and Transport Properties

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structural and transport properties of materials like aminopropylethoxysilane.

MD simulations have been employed to investigate the structural characteristics of this compound and related silane (B1218182) films. For instance, simulations of aminopropyl trimethoxysilane (B1233946) films have been used to study the diffusion of corrosive media, such as oxygen and water molecules, through the silane layer. These studies revealed that the silane film can act as a protective barrier, significantly reducing the mean square displacement (MSD) of corrosive species compared to their movement in the air. The effectiveness of this barrier is influenced by the cross-linking degree of the silane film.

The diffusion coefficient (D) is a key transport property that can be calculated from MD simulations. It quantifies the rate at which a substance spreads through a medium. The diffusion coefficient can be determined from the mean square displacement of particles over time using the Einstein relation. While specific studies on the self-diffusion of this compound are not abundant, the general methodology of using MD simulations to predict diffusion coefficients is well-established. Such calculations are crucial for understanding how this compound molecules move and distribute themselves in various environments, which is vital for applications like surface coating and adhesion promotion.

A study on 3-(aminopropyl)triethoxysilane (APTES) intercalation in calcium-silicate-hydrate (CSH) structures utilized MD simulations to explore its effect on mechanical properties. The simulations, conducted using a CVFF force field in an NVT ensemble at 298 K, showed that APTES modifies the fracture process of CSH, enhancing its tensile properties and toughness. The presence of APTES molecules was found to increase the energy required to break down the CSH structure, thereby improving the adsorption energy of the CSH crystals. These findings highlight how MD simulations can elucidate the structural impact of this compound at the nanoscale.

Table 1: Key Findings from MD Simulations of Aminopropyl-Silane Systems

| Property Investigated | System | Key Findings |